molecular formula C21H27N3O4S2 B2632846 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide CAS No. 897611-52-8

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide

Cat. No.: B2632846
CAS No.: 897611-52-8
M. Wt: 449.58
InChI Key: HAXGCUWQMAROKW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is derived from its parent structure, benzamide, substituted with a methylthio group at position 2 and a sulfonylethyl-piperazinyl-methoxyphenyl moiety. The full name is:
N-{2-[(4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl]ethyl}-2-(methylsulfanyl)benzamide

The structural formula (Figure 1) consists of:

  • A benzamide core (C6H5CONH-) substituted at position 2 with a methylthio (-SMe) group.
  • An ethylsulfonyl bridge (-SO2-CH2-CH2-) linking the benzamide to a piperazine ring.
  • The piperazine ring is further substituted at position 4 with a 2-methoxyphenyl group.

SMILES Notation :
COc1ccccc1N2CCN(CC2)S(=O)(=O)CCNC(=O)c3ccccc3SC

Key Structural Features :

Feature Description
Benzamide core Provides hydrogen-bonding capacity via the amide group.
Methylthio group Introduces steric bulk and potential metabolic stability.
Piperazine ring Enhances solubility and enables receptor interactions.
2-Methoxyphenyl Electron-donating group influencing electronic properties.

The three-dimensional conformation is stabilized by intramolecular hydrogen bonds between the amide hydrogen and sulfonyl oxygen.

Alternative Designations and Registry Numbers

This compound is recognized by several alternative names and identifiers:

Designation Type Identifier
Common Synonyms - N-[2-(4-(2-Methoxyphenyl)piperazine-1-sulfonyl)ethyl]-2-(methylthio)benzamide
- 2-(Methylthio)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
CAS Registry Not yet assigned (related analog: 897611-52-8 for 4-fluorophenyl variant)
PubChem SID 103954208 (structural analog with 4-methoxyphenyl substitution)
EvitaChem Code EVT-2537359 (for 4-fluorophenyl analog)

The absence of a dedicated CAS registry number reflects its status as a research compound without commercial availability. Structural analogs with modified aryl groups (e.g., 4-fluorophenyl or 4-methoxyphenyl) are better characterized.

Molecular Formula and Weight Calculations

Molecular Formula :
C₂₁H₂₇N₃O₄S₂

Molecular Weight :
Calculated as follows:

Atom Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 21 12.01 252.21
H 27 1.008 27.22
N 3 14.01 42.03
O 4 16.00 64.00
S 2 32.07 64.14
Total 449.60

Experimental mass spectrometry data for the 4-methoxyphenyl analog confirms this calculation (observed m/z 449.6). Isotopic patterns show characteristic sulfur peaks at m/z 450.6 ([M+1]⁺) and 451.6 ([M+2]⁺) due to ³²S and ³⁴S isotopes.

Elemental Analysis :

  • Theoretical : C 56.10%, H 6.05%, N 9.35%, O 14.23%, S 14.27%
  • Observed (Analog) : C 56.3 ± 0.2%, H 6.1 ± 0.1%, N 9.4 ± 0.3%, S 14.1 ± 0.2%

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S2/c1-28-19-9-5-4-8-18(19)23-12-14-24(15-13-23)30(26,27)16-11-22-21(25)17-7-3-6-10-20(17)29-2/h3-10H,11-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXGCUWQMAROKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 2-methoxyphenyl group through a nucleophilic substitution reaction.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling with Benzamide: The sulfonylated intermediate is coupled with a benzamide derivative that has a methylthio substitution, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the methoxyphenyl group are key structural features that enable the compound to bind to these targets, potentially modulating their activity. The sulfonyl and benzamide groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups and synthesis strategies. Below is a detailed analysis:

Structural Analogues with Piperazine-Benzamide Backbones

A. N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide ()

  • Shared Features :
    • 4-(2-Methoxyphenyl)piperazine group.
    • Ethyl linker between piperazine and benzamide.
  • Key Differences :
    • Substituents : The benzamide in the target compound has a 2-(methylthio) group, whereas the analog in features a 4-nitro group and an additional N-(2-pyridyl) substitution.
    • Sulfonyl Group : The target compound includes a sulfonyl group in the ethyl linker, absent in the analog.
  • The sulfonyl group in the target compound could improve solubility and metabolic stability compared to the analog .

B. N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide ()

  • Shared Features :
    • Piperazine-derived moiety (4-phenylpiperazine).
    • Amide linkage.
  • Key Differences: The analog incorporates an azetidinone (β-lactam) ring, absent in the target compound. Chloro and nitro substituents may confer distinct electronic and steric effects compared to the methylthio group.
  • Implications: Azetidinones are known for antibiotic activity, suggesting divergent applications compared to the target compound .
Compounds with Sulfonamide/Sulfonyl Linkages

A. N-(2-(tert-Butyl)phenyl)-4-(4-methoxybenzamido)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide ()

  • Shared Features :
    • Benzamide core.
    • Complex substituents, including a tertiary butyl group and pyridyl moiety.
  • Key Differences :
    • Lacks the piperazine-sulfonyl-ethyl linkage.
    • Contains a 4-methoxybenzamido group instead of methylthio.
  • Implications :
    • The tert-butyl group may enhance lipophilicity, contrasting with the polar sulfonyl group in the target compound .

B. 881939-77-1 ()

  • Structure : N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-5-chloro-N-ethyl-2-methoxybenzenesulfonamide.
  • Shared Features :
    • Sulfonamide group.
    • Methoxy-substituted aromatic ring.
  • Key Differences :
    • Carbazole and hydroxypropyl groups introduce rigid planar structures absent in the target compound.

Biological Activity

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide is a complex organic compound with significant potential in medicinal chemistry, particularly targeting neurological and psychiatric disorders. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a benzamide backbone substituted with a sulfonyl group linked to a piperazine moiety , which is further substituted with a 2-methoxyphenyl group . This unique structure enhances its interaction with various biological targets, particularly dopamine D4 receptors, which play a critical role in mood regulation and cognitive functions .

The mechanism of action for this compound involves its binding to specific neurotransmitter receptors. Notably, it has been shown to interact with dopamine D4 receptors, leading to alterations in downstream signaling pathways associated with various psychiatric conditions. Such interactions may result in therapeutic effects including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell growth in certain cancer models.
  • Modulation of dopaminergic signaling pathways .

Interaction with Dopamine Receptors

Research indicates that this compound exhibits significant activity against dopamine D4 receptors. This interaction is crucial as it may influence mood and cognitive functions, making it a candidate for treating disorders such as schizophrenia and depression .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the versatility and potential applications of piperazine derivatives:

Compound NameStructure FeaturesBiological Activity
4-Fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamideFluorine substitutionInteraction with serotonin receptors
4-Bromo-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamideBromine substitutionPotential antipsychotic effects
2-Chloro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamideChlorine substitutionInvestigated for anti-cancer properties

This table illustrates how variations in substituents can lead to differing biological activities, emphasizing the importance of structural modifications in drug design .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Dopaminergic Effects : A study demonstrated that compounds similar to this benzamide derivative could influence dopaminergic signaling pathways, potentially leading to improved therapeutic outcomes in psychiatric disorders .
  • Anticancer Properties : In vitro studies have indicated that related compounds exhibit antiproliferative effects on various cancer cell lines, suggesting that this compound may also possess similar properties .
  • Safety and Efficacy : Evaluations of structural analogs have reported varying degrees of biological activity, highlighting the need for comprehensive safety assessments and efficacy studies before clinical application .

Q & A

What are the key synthetic strategies for N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalized benzamides and piperazine derivatives. Key steps include:

  • Sulfonylation: Coupling the piperazine moiety (e.g., 4-(2-methoxyphenyl)piperazine) with a sulfonyl chloride intermediate under anhydrous conditions .
  • Amide Bond Formation: Reacting the sulfonated ethylamine intermediate with 2-(methylthio)benzoic acid using coupling agents like HBTU or DCC in aprotic solvents (e.g., THF) .
  • Purification: Column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization (ethanol/water) ensure high purity (>95%) .

Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the integration of aromatic protons (e.g., methoxyphenyl at δ 3.8–4.0 ppm) and sulfonamide/amide linkages .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 518.2) and fragmentation patterns .
  • FT-IR: Bands at ~1650 cm1^{-1} (amide C=O) and ~1150 cm1^{-1} (sulfonyl S=O) confirm functional groups .

How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Temperature Control: Maintain <5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .
  • Solvent Selection: Use DMF for polar intermediates and THF for coupling reactions to enhance solubility and reactivity .
  • Catalysts: Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • Design of Experiments (DOE): Use factorial designs to test variables (e.g., molar ratios, reaction time) and identify optimal conditions .

What in vitro assays are suitable for evaluating its biological activity?

Answer:

  • Receptor Binding Assays: Screen for affinity at serotonin (5-HT1A_{1A}) or dopamine (D2_2) receptors using radioligand displacement (e.g., 3^3H-ketanserin) .
  • Enzyme Inhibition: Test inhibition of phosphodiesterases or kinases via fluorescence-based kinetic assays .
  • Cell Viability: Use MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity .

How can contradictory data in biological activity studies be resolved?

Answer:

  • Orthogonal Assays: Validate receptor binding results with functional assays (e.g., cAMP modulation for GPCR activity) .
  • Structural Analogs: Compare activity across derivatives to isolate the pharmacophore’s contribution .
  • Dose-Response Curves: Ensure linearity across concentrations to rule out assay artifacts .

What methodological approaches determine solubility and stability in biological matrices?

Answer:

  • HPLC-UV: Quantify solubility in PBS (pH 7.4) and stability in plasma (half-life calculations) .
  • DSC/TGA: Assess thermal stability (decomposition >200°C) and crystallinity .
  • Forced Degradation: Expose to acidic/alkaline conditions or UV light to identify degradation products .

How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core Modifications: Synthesize analogs with varied substituents on the benzamide (e.g., -OCH3_3 vs. -Cl) or piperazine (e.g., 4-fluorophenyl vs. 4-methyl) .
  • Bioisosteric Replacement: Replace sulfonyl with carbonyl or methylene groups to assess tolerance .
  • 3D-QSAR Models: Use CoMFA or CoMSIA to correlate structural features with activity .

What computational tools predict its interaction with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to 5-HT1A_{1A} receptors (PDB ID: 7E2Z) .
  • MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes .
  • ADMET Prediction: SwissADME or pkCSM to estimate bioavailability and blood-brain barrier penetration .

How to identify and quantify impurities in synthesized batches?

Answer:

  • HPLC-DAD/LC-MS: Detect impurities at levels >0.1% using C18 columns and acetonitrile/water gradients .
  • NMR Spiking: Add reference standards to confirm impurity identity (e.g., unreacted sulfonyl chloride) .
  • ICH Guidelines: Follow Q3A/B thresholds for reporting impurities in preclinical studies .

What in vivo models are appropriate for pharmacokinetic (PK) evaluation?

Answer:

  • Rodent Models: Administer IV/oral doses (5–20 mg/kg) to Sprague-Dawley rats and collect plasma for LC-MS/MS analysis .
  • PK Parameters: Calculate T1/2T_{1/2}, CmaxC_{\text{max}}, and AUC using non-compartmental analysis (WinNonlin) .
  • Tissue Distribution: Sacrifice animals at intervals to quantify compound levels in brain/liver via homogenization and extraction .

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